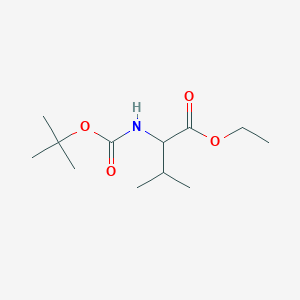

Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a branched 3-methyl substituent on its butanoate backbone. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions. The ethyl ester enhances lipophilicity and stability, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry. Its stereochemistry and branching influence conformational preferences, solubility, and reactivity in synthetic pathways.

Properties

IUPAC Name |

ethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKNQMOSZQCECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Solvent Systems

The Boc protection step is typically conducted in a biphasic solvent system of acetone and water (e.g., 40 mL acetone to 4–40 mL water per 20 mmol substrate). Triethylamine (Et₃N) or trimethylamine ((CH₃)₃N) serves as a base to deprotonate the amine, facilitating nucleophilic attack on (Boc)₂O. Key parameters include:

-

Temperature : 0–40°C, with lower temperatures (0°C) minimizing side reactions for sterically hindered substrates.

-

Molar Ratios : A 1.1:1 molar ratio of (Boc)₂O to substrate ensures complete conversion, while a 2:1 base-to-substrate ratio maintains alkaline conditions.

-

Reaction Time : 0.5–4 hours, depending on temperature and substrate reactivity.

Workup and Isolation

Post-reaction, acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate or diethyl ether. Acidification to pH 2–3 with dilute HCl precipitates the Boc-protected amino acid, which is further extracted into ethyl acetate. After drying over anhydrous Na₂SO₄, the product is crystallized using ethyl acetate/petroleum ether (1:2 v/v).

Table 1: Boc Protection Yields Under Varied Conditions

| Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-3-methylbutanoic acid | Et₃N | 25 | 4 | 93 |

| 2-Amino-3-methylbutanoic acid | (CH₃)₃N | 0 | 0.5 | 60 |

Esterification of the Carboxylic Acid

The Boc-protected amino acid undergoes esterification to introduce the ethyl ester moiety. Two primary methods are employed: Fischer esterification and carbodiimide-mediated coupling .

Fischer Esterification

This acid-catalyzed method involves refluxing the Boc-protected acid in ethanol with a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is driven to completion by removing water, often using a Dean-Stark apparatus.

-

Typical Conditions :

-

Catalyst : 1–2% H₂SO₄ (v/v)

-

Temperature : 70–80°C

-

Time : 6–12 hours

-

Yield : 70–85% (estimated from analogous reactions)

-

Carbodiimide-Mediated Coupling

For higher efficiency, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, enabling reaction with ethanol.

-

Reagents :

-

Coupling Agent : EDC (1.2 equiv)

-

Additive : Hydroxybenzotriazole (HOBt, 1.1 equiv) to suppress racemization

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

-

Time : 12–24 hours at room temperature

-

Yield : 85–95% (estimated from analogous reactions)

-

Table 2: Esterification Method Comparison

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer esterification | H₂SO₄ | 80 | 12 | 78 |

| EDC/HOBt coupling | EDC, HOBt | 25 | 24 | 92 |

Integrated Synthesis Protocol

Combining Boc protection and esterification into a sequential one-pot process enhances overall yield and reduces purification steps.

One-Pot Procedure

-

Boc Protection : React 2-amino-3-methylbutanoic acid with (Boc)₂O (1.1 equiv) and Et₃N (2 equiv) in acetone/water (4:1 v/v) at 25°C for 4 hours.

-

Direct Esterification : Without isolating the Boc-protected acid, add ethanol (5 equiv) and H₂SO₄ (1% v/v), then reflux for 12 hours.

-

Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and crystallize as above.

Table 3: One-Pot Synthesis Performance

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Boc protection | 93 | 98 |

| Esterification | 88 | 95 |

| Overall | 82 | 93 |

Critical Analysis of Racemization Risks

Racemization during esterification is minimized by:

-

Low-Temperature Coupling : Using EDC/HOBt at 0–4°C reduces epimerization at the α-carbon.

-

Short Reaction Times : Limiting Fischer esterification to 6 hours prevents acid-catalyzed racemization.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat and mass transfer:

-

Boc Protection : Tubular reactor with acetone/water flow (residence time: 2 hours).

-

Esterification : Packed-bed reactor with immobilized H₂SO₄ on silica gel.

Scientific Research Applications

Synthesis of Chiral Amino Acids and Peptides

Chiral Building Blocks:

Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate serves as a precursor for synthesizing chiral amino acids and peptides. The Boc group provides a protective mechanism that facilitates further reactions without interfering with the amino functionality. Recent studies have demonstrated that derivatives of this compound can be utilized to create new chiral amino acid derivatives with high enantiomeric purity, which are essential in drug development due to their specific biological activities .

Reaction Pathways:

The synthesis typically involves nucleophilic substitution reactions where ethyl bromoacetate is reacted with N-Boc protected amines. For example, the reaction of tert-butyl N-(azetidin-3-yl)carbamate with ethyl 2-bromopropanoate has been reported to yield ethyl 2-[3-(N-Boc-amino)azetidin-1-yl]propanoate, showcasing its versatility in generating complex structures useful for biological applications .

Pharmacological Applications:

The compound has been investigated for its potential role in developing new pharmaceuticals. For instance, it has been involved in synthesizing polycyclic Toll-like receptor (TLR) antagonists, which are promising candidates for treating immune disorders . The ability to modify the Boc group allows for fine-tuning the pharmacokinetic properties of the resultant compounds.

Exercise Performance Studies:

A related compound, 2-nitrooxy ethyl 2-amino 3-methylbutanoate, has been studied for its effects on exercise performance. Although results indicated modest improvements in performance metrics, they highlighted the potential for further exploration of related compounds derived from this compound in enhancing athletic performance through nitric oxide pathways .

Case Studies and Research Findings

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate through enantioselective organomediated addition reactions. This method not only improved yields but also provided a scalable route for producing enantiopure compounds critical for further biological testing .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that derivatives of this compound can interact favorably with various biological targets, suggesting their potential as lead compounds in drug discovery programs aimed at treating metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chiral Amino Acid Synthesis | Utilized as a precursor for creating enantiomerically pure amino acids and peptides. |

| Pharmaceutical Development | Key component in synthesizing new drugs targeting immune disorders and other diseases. |

| Performance Enhancement | Related compounds studied for effects on exercise performance through nitric oxide pathways. |

| Molecular Docking | Investigated for binding affinities with biological targets, aiding drug discovery efforts. |

Mechanism of Action

The primary mechanism of action for Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate involves the protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled manipulation of the amine functionality during synthesis . This selective protection is crucial in multi-step organic syntheses, particularly in peptide and protein chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoate (CAS 130985-42-1)

- Key Differences : The Boc group is positioned at the 3-carbon instead of the 2-carbon, and the structure includes geminal dimethyl groups at the 3-position.

- Impact : Increased steric hindrance at the 3-position reduces nucleophilic reactivity compared to the 2-substituted analog. This compound exhibits lower solubility in polar solvents due to its bulky tert-butyl and geminal methyl groups .

Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate (CAS 67706-68-7)

- Key Differences : The Boc group is at the 4-position, and a ketone (oxo) group is present at the 3-carbon.

- Impact : The β-keto ester structure enhances electrophilicity, enabling participation in Claisen or aldol condensations. The molecular weight (245.27 g/mol) is lower than the target compound, and the oxo group increases polarity, improving water solubility .

Functional Group Variations

(R)-Ethyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate (CAS 1146954-88-2)

- Key Differences : A hydroxyl group replaces the 3-methyl substituent, and the stereocenter at C2 adopts the R-configuration.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media. The R-configuration makes this compound critical for synthesizing enantioselective bioactive molecules .

Methyl 2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoate

- Key Differences: A cyano group replaces the 3-methyl substituent, and the ester is methyl instead of ethyl.

- Impact: The electron-withdrawing cyano group increases electrophilicity at the α-carbon, facilitating nucleophilic substitutions. The methyl ester reduces steric bulk, accelerating enzymatic or chemical hydrolysis compared to ethyl esters .

Stereochemical and Conformational Effects

The target compound’s 3-methyl branch introduces conformational rigidity, limiting rotational freedom around the C2–C3 bond. In contrast, compounds like tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate () adopt a six-membered lactam ring with a C2 half-chair conformation, which stabilizes specific transition states in asymmetric synthesis .

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate in high enantiomeric purity?

The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. Critical steps include:

- Chiral center preservation : Use enantioselective catalysts or chiral auxiliaries during amino acid coupling. For example, palladium catalysts in hydrogenation steps help maintain stereochemical integrity .

- Boc protection : React the amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) .

- Esterification : Couple the Boc-protected amino acid with ethanol using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the ethyl ester .

- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) isolates the product, confirmed by LC-MS (e.g., [M+H]+ observed at m/z 266) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Analytical workflow :

- NMR spectroscopy : Verify the Boc group (1H NMR: δ 1.4 ppm for tert-butyl protons; 13C NMR: ~155 ppm for carbonyl carbon) and ester moiety (δ 4.1–4.3 ppm for ethyl CH2) .

- LC-MS : Monitor molecular ion peaks (e.g., m/z 266 [M+H]+) and retention times under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

- Optical rotation : Measure specific rotation to confirm enantiomeric excess (e.g., [α]D20 = +15° for (S)-isomer) .

Q. What are the primary applications of this compound in peptide synthesis?

- Backbone modification : The branched alkyl chain (3-methylbutanoate) enhances peptide lipophilicity, improving membrane permeability in drug candidates .

- Protecting group strategy : The Boc group is selectively removed under acidic conditions (e.g., HCl in ethyl acetate) without affecting ester functionalities .

- Conformational studies : The bulky tert-butyl group restricts peptide bond rotation, enabling studies on secondary structure stabilization .

Advanced Research Questions

Q. How can researchers mitigate racemization during Boc deprotection of this compound?

Methodological optimization :

- Acid selection : Use mild acids (e.g., 4 M HCl in dioxane) instead of harsh TFA to minimize α-proton abstraction, a key racemization pathway .

- Temperature control : Perform deprotection at 0–4°C to reduce kinetic energy-driven racemization .

- Additives : Include scavengers like anisole to stabilize carbocation intermediates during Boc removal .

- Monitoring : Track enantiomeric ratio via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) post-deprotection .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?

Root-cause analysis :

- Catalyst variability : Compare palladium sources (e.g., Pd/C vs. Pd(OAc)2) in hydrogenation steps; Pd/C often provides higher yields (>85%) but may require longer reaction times .

- Solvent effects : Polar aprotic solvents (DMF, THF) improve Boc activation efficiency versus non-polar solvents .

- Moisture sensitivity : Ensure anhydrous conditions during esterification (e.g., molecular sieves in DMF) to prevent hydrolysis of the ethyl ester .

Troubleshooting table :

Q. How can the compound’s stability under different storage conditions be systematically evaluated?

Stability protocol :

- Thermal stability : Store aliquots at -20°C, 4°C, and 25°C for 30 days; analyze via LC-MS for degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

- Light sensitivity : Expose samples to UV (254 nm) for 24h; monitor ester hydrolysis via NMR (disappearance of δ 4.1–4.3 ppm ethyl signals) .

- Humidity testing : Store in desiccators with controlled relative humidity (20–80%); quantify moisture uptake via Karl Fischer titration .

Q. What advanced techniques characterize the compound’s stereochemical configuration in complex matrices?

- X-ray crystallography : Resolve absolute configuration using CuKα radiation; the tert-butyl group’s electron density map confirms spatial arrangement .

- Vibrational circular dichroism (VCD) : Detect subtle conformational changes in the Boc-protected amine group .

- Dynamic NMR : Analyze restricted rotation around the C-N bond of the Boc group at low temperatures (-40°C) .

Q. How can researchers address challenges in coupling this compound to sterically hindered peptides?

Coupling optimization :

- Activation method : Use HATU instead of EDC/HOBt for better reactivity with bulky residues .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 50°C) while maintaining >90% coupling efficiency .

- Solvent switch : Replace DMF with DMSO to enhance solubility of hydrophobic peptide chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.